molecular formula C9H10N2O5S2 B12292002 N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide

N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide

Cat. No.: B12292002
M. Wt: 290.3 g/mol
InChI Key: IQGXFBWBHSRBEP-UHFFFAOYSA-N
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Description

N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C9H10N2O5S2 and a molecular weight of 290.32 g/mol . It is known for its unique structure, which includes a benzisothiazole ring system and a methanesulfonamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide typically involves the reaction of 2,3-dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazole with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and its unique benzisothiazole ring system. This structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O5S2

Molecular Weight

290.3 g/mol

IUPAC Name

N-[(1,1,3-trioxo-1,2-benzothiazol-6-yl)methyl]methanesulfonamide

InChI

InChI=1S/C9H10N2O5S2/c1-17(13,14)10-5-6-2-3-7-8(4-6)18(15,16)11-9(7)12/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

IQGXFBWBHSRBEP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1=CC2=C(C=C1)C(=O)NS2(=O)=O

Origin of Product

United States

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